![molecular formula C13H11NO B14303683 4-Benzyl-4H-furo[3,2-b]pyrrole CAS No. 119118-10-4](/img/structure/B14303683.png)
4-Benzyl-4H-furo[3,2-b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-4H-furo[3,2-b]pyrrole is a heterocyclic compound featuring a fused furan and pyrrole ring system with a benzyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-4H-furo[3,2-b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of aldehydes with azidoacetates followed by thermal cyclization. For instance, the condensation of benzyl azidoacetate with furan-2-carbaldehyde under reflux conditions can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate efficient cyclization and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzyl-4H-furo[3,2-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: N-substitution reactions with alkyl halides or acyl chlorides can yield N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
4-Benzyl-4H-furo[3,2-b]pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4-Benzyl-4H-furo[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
4-Methyl-4H-furo[3,2-b]pyrrole: Similar structure but with a methyl group instead of a benzyl group.
4-Benzyl-4H-thieno[3,2-b]pyrrole: Contains a thiophene ring instead of a furan ring.
2-[3-(Trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole: Features a trifluoromethylphenyl group instead of a benzyl group.
Uniqueness: 4-Benzyl-4H-furo[3,2-b]pyrrole is unique due to its specific benzyl substitution, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
119118-10-4 |
|---|---|
Formule moléculaire |
C13H11NO |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
4-benzylfuro[3,2-b]pyrrole |
InChI |
InChI=1S/C13H11NO/c1-2-4-11(5-3-1)10-14-8-6-13-12(14)7-9-15-13/h1-9H,10H2 |
Clé InChI |
DOLQRALIFGJDKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CC3=C2C=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


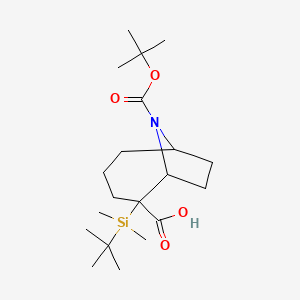

![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)
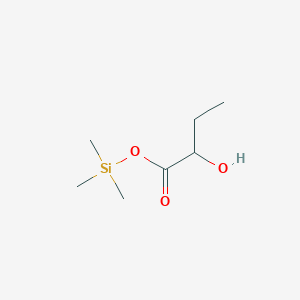
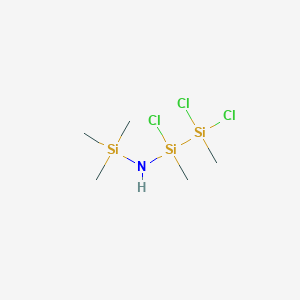
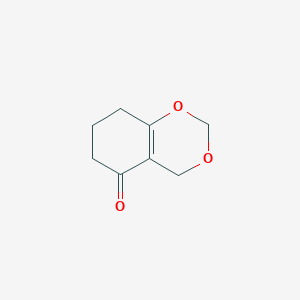
![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)
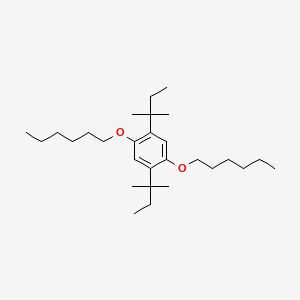
![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)
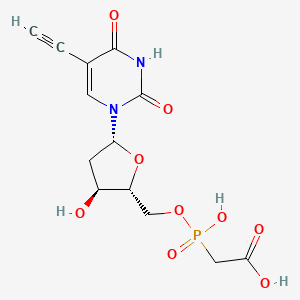
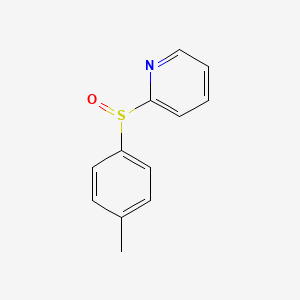
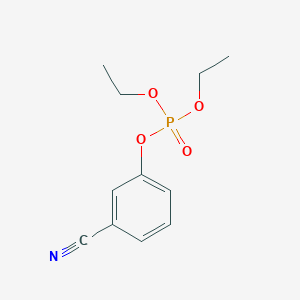

![1,1'-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene)](/img/structure/B14303678.png)
